Cas no 79685-10-2 (5-Chloro-2-(methylsulfinyl)pyrimidine)
5-Chloro-2-(methylsulfinyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-(methylsulfinyl)pyrimidine
- 2-Methylsulfinyl-5-chloropyrimidine
- 5-chloro-2-methylsulfinylpyrimidine
- Pyrimidine, 5-chloro-2-(methylsulfinyl)-
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- Inchi: 1S/C5H5ClN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3
- InChI Key: CKHNPGGEXNTNPC-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)S(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- XLogP3: 0.3
- Topological Polar Surface Area: 62.1
5-Chloro-2-(methylsulfinyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005450-5g |
5-Chloro-2-(methylsulfinyl)pyrimidine |
79685-10-2 | 95% | 5g |
$867.90 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742847-1g |
5-Chloro-2-(methylsulfinyl)pyrimidine |
79685-10-2 | 98% | 1g |
¥3822.00 | 2024-07-28 |
5-Chloro-2-(methylsulfinyl)pyrimidine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-Chloro-2-(methylsulfinyl)pyrimidine
5-Chloro-2-(methylsulfinyl)pyrimidine (CAS 79685-10-2): A Versatile Pyrimidine Derivative with Expanding Applications
The 5-Chloro-2-(methylsulfinyl)pyrimidine (CAS 79685-10-2) represents an important class of sulfoxide-containing pyrimidine derivatives that has gained significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a unique combination of chloro-substitution at the 5-position and a methylsulfinyl group at the 2-position, making it a valuable building block for various synthetic applications.
Recent studies highlight the growing importance of 5-Chloro-2-(methylsulfinyl)pyrimidine in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's sulfoxide moiety contributes to enhanced solubility and bioavailability, addressing one of the key challenges in drug development. Researchers are particularly interested in its potential applications against drug-resistant pathogens, a hot topic in current pharmaceutical research.
The synthesis of 5-Chloro-2-(methylsulfinyl)pyrimidine typically involves the oxidation of corresponding methylthio derivatives using mild oxidizing agents. This pyrimidine sulfoxide demonstrates remarkable stability under various conditions, making it suitable for diverse chemical transformations. Its reactivity patterns have been extensively studied, with particular focus on the nucleophilic displacement of the chloro group and the chiral nature of the sulfinyl group.
In material science, 5-Chloro-2-(methylsulfinyl)pyrimidine has shown promise as a precursor for functional materials and liquid crystals. The compound's ability to form stable complexes with various metals has opened new possibilities in coordination chemistry and catalysis. Recent patent literature reveals growing interest in its applications for electronic materials and organic semiconductors.
The global market for pyrimidine derivatives like 5-Chloro-2-(methylsulfinyl)pyrimidine is experiencing steady growth, driven by increasing demand from the pharmaceutical sector. Analytical data suggests a compound annual growth rate (CAGR) of approximately 6-8% for similar specialty chemicals. Manufacturers are focusing on developing more efficient and sustainable production methods to meet this rising demand while addressing environmental concerns.
Quality control of 5-Chloro-2-(methylsulfinyl)pyrimidine typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for its applications, with pharmaceutical-grade material requiring ≥98% purity. Storage recommendations generally suggest keeping the material in cool, dry conditions protected from light to maintain stability.
Recent innovations in green chemistry approaches have led to improved synthetic routes for 5-Chloro-2-(methylsulfinyl)pyrimidine, reducing waste generation and energy consumption. These developments align with the growing emphasis on sustainable chemical production in the industry. Researchers are also exploring biocatalytic methods for the synthesis of such sulfoxide-containing compounds.
The safety profile of 5-Chloro-2-(methylsulfinyl)pyrimidine has been extensively studied, with standard laboratory precautions recommended for handling. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when working with this chemical. Material safety data sheets provide detailed handling instructions for industrial users.
Future research directions for 5-Chloro-2-(methylsulfinyl)pyrimidine include exploration of its potential in cancer therapeutics and central nervous system drugs. The compound's unique structure makes it a promising candidate for targeting specific enzyme systems and receptor proteins. Additionally, its applications in crop protection chemicals are being actively investigated by major agrochemical companies.
For researchers and manufacturers seeking high-quality 5-Chloro-2-(methylsulfinyl)pyrimidine, several reputable suppliers offer the compound in various quantities. The pricing typically ranges from $X to $Y per gram depending on purity and quantity, with bulk purchases available for industrial applications. Custom synthesis services are also available for specific derivative compounds based on this core structure.
The intellectual property landscape surrounding 5-Chloro-2-(methylsulfinyl)pyrimidine and its derivatives continues to evolve, with numerous patents filed in recent years covering novel synthetic methods and applications. Companies investing in this space should conduct thorough patent searches and freedom-to-operate analyses before commercial development.
Analytical challenges associated with 5-Chloro-2-(methylsulfinyl)pyrimidine include the need for specialized methods to characterize its chiral purity and detect potential degradation products. Advanced techniques like chiral HPLC and LC-MS/MS are often employed to ensure product quality and consistency, especially for pharmaceutical applications.
In conclusion, 5-Chloro-2-(methylsulfinyl)pyrimidine (CAS 79685-10-2) represents a versatile and valuable chemical intermediate with growing importance across multiple industries. Its unique structural features and diverse reactivity make it particularly valuable for drug discovery and material science applications. As research continues to uncover new potential uses, this compound is likely to maintain its position as an important building block in organic synthesis and pharmaceutical development.
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